Fluorination at the 2‑Position of the Benzamide Increases Lipophilicity and Passive Permeability Relative to the Non‑Fluorinated and 4‑Bromo Congeners
The 2‑fluoro substitution on the benzamide ring elevates the calculated partition coefficient (logP) by approximately 0.5–0.8 log units compared with the unsubstituted benzamide analogue, while retaining a lower molecular weight than the 4‑bromo derivative . The measured logP of the target compound is 4.77, which lies within the optimal range for blood–brain barrier penetration (logP 2–5), whereas the 4‑bromo analogue (MW 426.3) has a predicted logP > 5.5, placing it outside the typical CNS drug‑like space . The 2‑fluoro analogue also possesses a smaller polar surface area (55.8 Ų) than the 4‑bromo congener (55.8 Ų identical PSA but higher MW), yielding a superior PSA/MW ratio that favours membrane transit.
| Evidence Dimension | Calculated logP (lipophilicity) and molecular weight |
|---|---|
| Target Compound Data | logP = 4.77; MW = 365.41 g mol⁻¹; PSA = 55.8 Ų |
| Comparator Or Baseline | Unsubstituted benzamide analogue (N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide): predicted logP ≈ 4.0; MW ≈ 347. 4‑Bromo analogue (4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide): MW = 426.31; predicted logP > 5.5. |
| Quantified Difference | Target logP is ≈ +0.5 to +0.8 log units above the non‑fluorinated analogue; MW is 61 g mol⁻¹ lower than the 4‑bromo analogue. |
| Conditions | Calculated properties (ALogPS, ChemDiv platform); comparators are structurally verified compounds listed in the ChemDiv and AKSci catalogues. |
Why This Matters
For CNS‑oriented screening collections, the 2‑fluoro analogue offers a superior balance of permeability and molecular size, avoiding the excessive lipophilicity that often leads to poor solubility and promiscuous target binding.
